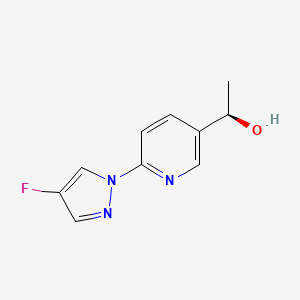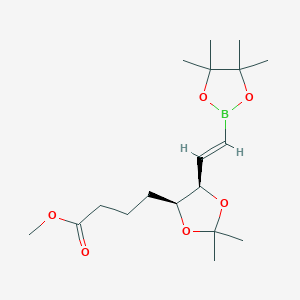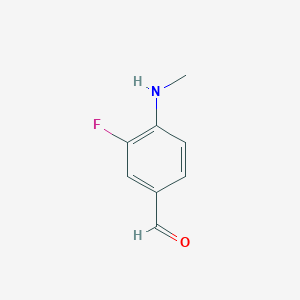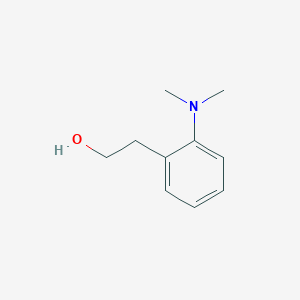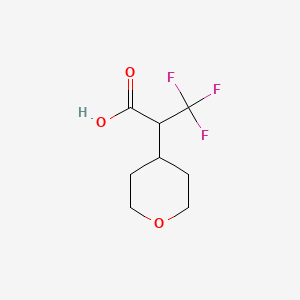
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is an organic compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves the reaction of tetrahydro-2H-pyran-4-ylmethyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce methyl derivatives .
Scientific Research Applications
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively . The tetrahydropyran ring contributes to the compound’s structural rigidity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique due to its specific structural features, such as the position of the trifluoromethyl group and the tetrahydropyran ring . These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)6(7(12)13)5-1-3-14-4-2-5/h5-6H,1-4H2,(H,12,13) |
InChI Key |
DKYGFVSODCNNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


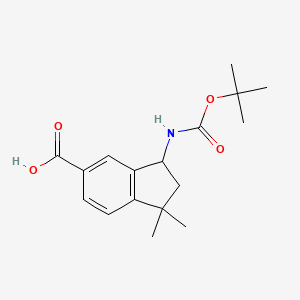
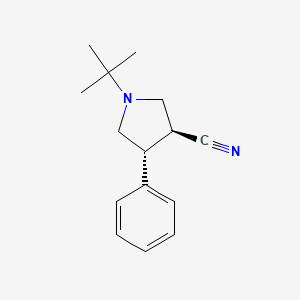
![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
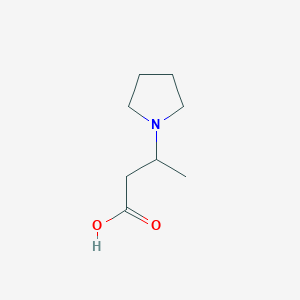
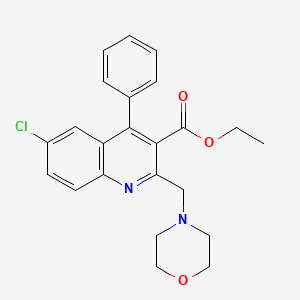
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
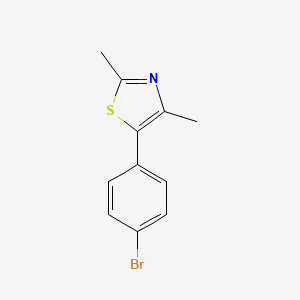
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)
